molecular formula C5H8Cl2O3S B14447037 Sulfurous acid, 2-chloroallyl 2-chloroethyl ester CAS No. 74039-50-2

Sulfurous acid, 2-chloroallyl 2-chloroethyl ester

Cat. No.: B14447037
CAS No.: 74039-50-2
M. Wt: 219.09 g/mol
InChI Key: YIEGUWJPXJLLLZ-UHFFFAOYSA-N
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Description

Sulfurous acid, 2-chloroallyl 2-chloroethyl ester is a chemical compound with the molecular formula C_5H_8Cl_2O_3S. It is an ester derived from sulfurous acid and is known for its applications in various chemical reactions and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfurous acid, 2-chloroallyl 2-chloroethyl ester typically involves the esterification of sulfurous acid with 2-chloroallyl alcohol and 2-chloroethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Sulfurous acid, 2-chloroallyl 2-chloroethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of sulfurous acid, 2-chloroallyl 2-chloroethyl ester involves its interaction with nucleophiles and electrophiles in chemical reactions. The chlorine atoms in the compound can be readily substituted, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfurous acid, 2-chloroallyl 2-chloroethyl ester is unique due to its specific ester structure and the presence of two chlorine atoms, which provide distinct reactivity and versatility in chemical reactions. Its ability to undergo various substitution reactions makes it valuable in organic synthesis and industrial applications .

Properties

CAS No.

74039-50-2

Molecular Formula

C5H8Cl2O3S

Molecular Weight

219.09 g/mol

IUPAC Name

2-chloroethyl 2-chloroprop-2-enyl sulfite

InChI

InChI=1S/C5H8Cl2O3S/c1-5(7)4-10-11(8)9-3-2-6/h1-4H2

InChI Key

YIEGUWJPXJLLLZ-UHFFFAOYSA-N

Canonical SMILES

C=C(COS(=O)OCCCl)Cl

Origin of Product

United States

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